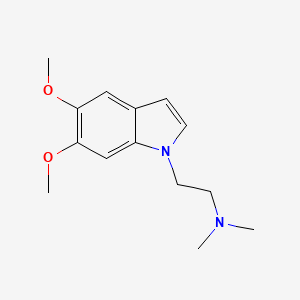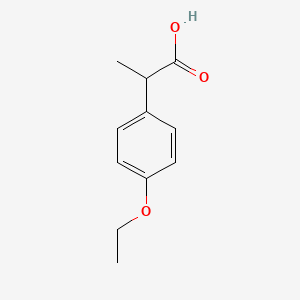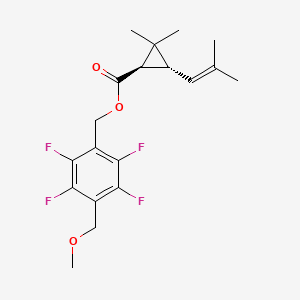![molecular formula C17H22N8+2 B12944619 3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B12944619.png)
3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and precise stoichiometric ratios .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted triazolopyrimidines .
Applications De Recherche Scientifique
3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Known for its antioxidant properties.
Tricyclo[2.2.1.0(2,6)]heptane, 1,7,7-trimethyl-: A compound with a similar tricyclic structure.
1-Octanol,5,7,7-trimethyl-2-(1,3,3-trimethylbutyl)-: Another compound with multiple methyl groups.
Uniqueness
3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium stands out due to its unique triazolopyrimidine structure and the presence of multiple methyl groups, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C17H22N8+2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
3,5,7-trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium |
InChI |
InChI=1S/C17H22N8/c1-10-7-12(3)24-16(18-10)22(5)14(20-24)9-15-21-25-13(4)8-11(2)19-17(25)23(15)6/h7-8H,9H2,1-6H3/q+2 |
Clé InChI |
WBKOCJLGAKLZPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=[N+](C(=NN12)CC3=NN4C(=CC(=NC4=[N+]3C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12944536.png)
![2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12944543.png)
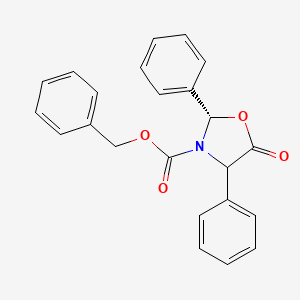
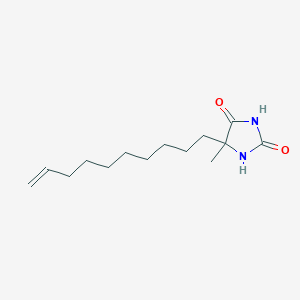
![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944550.png)

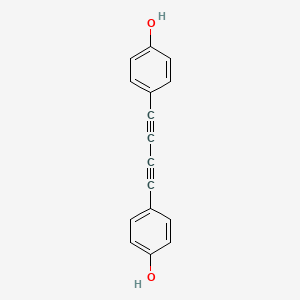
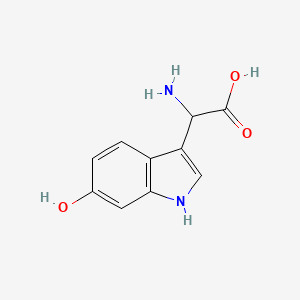
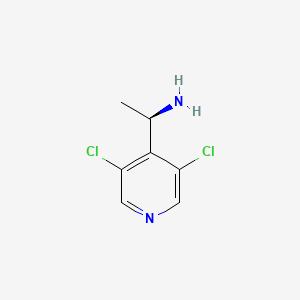
![(S)-N-(2-(4-cyanophenyl)benzo[d]oxazol-5-yl)-2-((2,3-difluorophenyl)amino)propanamide](/img/structure/B12944581.png)
